molecular formula C13H20N2O B12938130 2-(4-methoxy-3-methylphenyl)-1,3-dimethylimidazolidine CAS No. 83521-98-6

2-(4-methoxy-3-methylphenyl)-1,3-dimethylimidazolidine

Cat. No.: B12938130
CAS No.: 83521-98-6
M. Wt: 220.31 g/mol
InChI Key: CGGMNSPWHZRLAS-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-1,3-dimethylimidazolidine is a chemical compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to a phenyl ring, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-methylphenyl)-1,3-dimethylimidazolidine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with 1,3-dimethylimidazolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-1,3-dimethylimidazolidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-1,3-dimethylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-1,3-dimethylimidazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 4-Methoxy-3-methylphenylboronic acid
  • 2-(4-Methoxyphenyl)ethanol

Uniqueness

2-(4-Methoxy-3-methylphenyl)-1,3-dimethylimidazolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

83521-98-6

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1,3-dimethylimidazolidine

InChI

InChI=1S/C13H20N2O/c1-10-9-11(5-6-12(10)16-4)13-14(2)7-8-15(13)3/h5-6,9,13H,7-8H2,1-4H3

InChI Key

CGGMNSPWHZRLAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2N(CCN2C)C)OC

Origin of Product

United States

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